molecular formula C26H32N2O6 B14651956 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate CAS No. 42773-68-2

1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate

Cat. No.: B14651956
CAS No.: 42773-68-2
M. Wt: 468.5 g/mol
InChI Key: UVJHTKCDPUGPSC-WLHGVMLRSA-N
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Description

1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate involves several steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the diethylamino propyl group and the methoxy group. The final step involves the formation of the fumarate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other biologically active molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its diverse biological activities make it a valuable compound for further research and development .

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate can be compared with other indole derivatives such as indole-3-acetic acid and 1H-indole-3-carbaldehyde. While these compounds share a common indole nucleus, they differ in their substituents and biological activities. The unique combination of the diethylamino propyl group and the methoxy group in this compound contributes to its distinct biological properties .

Properties

CAS No.

42773-68-2

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(diethylamino)propyl]-3-methoxy-3-phenylindol-2-one

InChI

InChI=1S/C22H28N2O2.C4H4O4/c1-4-23(5-2)16-11-17-24-20-15-10-9-14-19(20)22(26-3,21(24)25)18-12-7-6-8-13-18;5-3(6)1-2-4(7)8/h6-10,12-15H,4-5,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UVJHTKCDPUGPSC-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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